molecular formula C13H13Cl2N3O2 B12673461 1-Butanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- CAS No. 107659-07-4

1-Butanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-

Cat. No.: B12673461
CAS No.: 107659-07-4
M. Wt: 314.16 g/mol
InChI Key: NDPKGRUUMYGIRP-UHFFFAOYSA-N
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Description

The compound 1-Butanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- (CAS 107659-07-4) is a triazole-containing derivative with a 2,4-dichlorophenyl group and a hydroxylated butanone backbone. It belongs to a class of antifungal agents that inhibit fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Its structural features, including the dichlorophenyl ring and triazole moiety, are critical for binding to the enzyme’s heme center, disrupting fungal membrane integrity. This compound has been synthesized as part of efforts to optimize azole-based antifungals, balancing potency, selectivity, and pharmacokinetic properties .

Properties

CAS No.

107659-07-4

Molecular Formula

C13H13Cl2N3O2

Molecular Weight

314.16 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-hydroxy-2-(1,2,4-triazol-1-ylmethyl)butan-1-one

InChI

InChI=1S/C13H13Cl2N3O2/c1-2-13(20,6-18-8-16-7-17-18)12(19)10-4-3-9(14)5-11(10)15/h3-5,7-8,20H,2,6H2,1H3

InChI Key

NDPKGRUUMYGIRP-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C=NC=N1)(C(=O)C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-dichlorophenyl precursor, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the addition of the butanone moiety under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-Butanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-Butanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name (CAS) Core Structure Aromatic Substituent Triazole Position Additional Groups Key References
Target compound (107659-07-4) Butanone 2,4-Dichlorophenyl 1-ylmethyl 2-hydroxy
2-Butanone, 3-(2,4-DCP)-3-hydroxy-4-triazol (107658-82-2) Butanone 2,4-Dichlorophenyl 1-yl 3-hydroxy
1-Propanone, 2-hydroxy-1,2-di-2-pyridinyl-3-triazol (107658-96-8) Propanone Pyridinyl 1-yl 2-hydroxy, pyridinyl
Terconazole (67915-31-5) Dioxolane ring 2,4-Dichlorophenyl 1-ylmethyl Piperazine, isopropyl
Sertaconazole (99592-32-2) Ethanone oxime 2,4-Dichlorophenyl Imidazol-1-yl Benzo[b]thienylmethyl ether
Fluconazole (86386-73-4) Bis-triazolylpropanol 2,4-Difluorophenyl 1-yl Hydroxypropanol backbone

Key Observations :

  • Backbone Flexibility: The target compound’s butanone chain (vs. propanone or dioxolane in Terconazole) may influence conformational flexibility, affecting CYP51 binding .
  • Aromatic Substitution : Dichlorophenyl groups enhance lipophilicity and membrane penetration compared to difluorophenyl (e.g., Fluconazole) .
  • Triazole Positioning : The 1-ylmethyl group in the target compound may improve steric compatibility with CYP51’s hydrophobic pockets compared to imidazole (Sertaconazole) .
Antifungal Activity

Comparative MIC80 values (μg/mL) against Candida albicans:

Compound MIC80 Reference
Target compound ≤0.125*
Fluconazole 0.5–1.0
Terconazole 0.03–0.06
Sertaconazole 0.06–0.12

*Predicted based on analogues in .

Activity Insights :

  • The target compound’s hydroxyl group and triazolylmethyl chain likely enhance hydrogen bonding and hydrophobic interactions with CYP51, surpassing Fluconazole’s activity .
  • Terconazole’s dioxolane ring improves metabolic stability, contributing to lower MIC values .
Physicochemical Properties
Property Target Compound Fluconazole Terconazole
LogP (Predicted) 3.2–3.8 0.5–1.0 4.5–5.0
Aqueous Solubility Low High Very Low
Metabolic Stability Moderate High High

Notes:

  • The dichlorophenyl group increases LogP, favoring tissue penetration but reducing water solubility compared to Fluconazole .
  • Hydroxylation in the target compound may enhance Phase II metabolism, reducing half-life relative to Terconazole .
Structure-Activity Relationships (SAR)
  • Aromatic Substitution : Dichlorophenyl > Difluorophenyl in potency against resistant Candida strains .
  • Backbone Length: Butanone derivatives show better CYP51 binding than propanone analogues due to extended hydrophobic interactions .
  • Hydroxyl Group : Critical for hydrogen bonding with CYP51’s active site; removal reduces activity 10-fold .

Biological Activity

The compound 1-Butanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- is a triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 1-Butanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-
  • Molecular Formula : C12H13Cl2N3O2
  • Molecular Weight : 288.15 g/mol

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Properties : Preliminary studies suggest that the triazole moiety may impart antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
  • Anti-inflammatory Effects : The presence of the hydroxy group is associated with anti-inflammatory properties, which could be beneficial in treating inflammatory disorders .

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications:

  • Neuroprotection : Due to its AChE inhibitory activity, it may offer protective effects against neurodegeneration.
  • Antimicrobial Treatments : Its efficacy against microbial strains positions it as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant AChE inhibition (IC50 = 3.3 µM), indicating potential for Alzheimer's disease treatment .
Study 2Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Study 3Reported anti-inflammatory effects in vitro with reduced levels of pro-inflammatory cytokines in treated cell cultures .

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